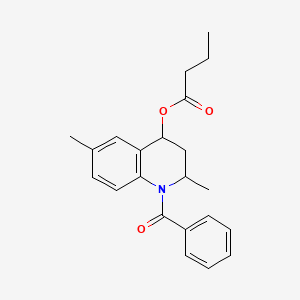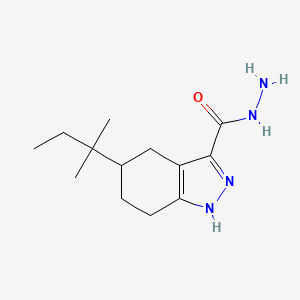
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate, also known as BDQ, is a synthetic compound that has been extensively studied for its potential use as an antitubercular drug. BDQ belongs to the class of diarylquinolines and has shown promising results in both in vitro and in vivo studies.
Mécanisme D'action
The exact mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is not fully understood, but it is believed to target the proton-pumping activity of the mycobacterial ATP synthase. This leads to a decrease in ATP production and subsequently, a decrease in energy available for the bacterium to survive. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to disrupt the mycobacterial membrane potential, leading to cell death.
Biochemical and Physiological Effects
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been shown to have low toxicity in both in vitro and in vivo studies. In animal studies, 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been well-tolerated at doses up to 100 mg/kg/day. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is metabolized in the liver and excreted in the urine, and it has a half-life of around 5 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its potent activity against drug-resistant strains of M. tuberculosis. Another advantage is its low risk of inducing resistance in M. tuberculosis. However, one limitation of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is also relatively expensive to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. One direction is to investigate the potential of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate as a component of combination therapy for TB. Another direction is to explore the use of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate for other bacterial infections, such as those caused by non-tuberculous mycobacteria. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate involves the condensation of 2,6-dimethyl-4-quinolinecarboxaldehyde with benzoyl chloride in the presence of a base. The resulting product is then reacted with butyric anhydride to yield 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been primarily studied for its potential use as an antitubercular drug. Tuberculosis (TB) is a bacterial infection caused by Mycobacterium tuberculosis and is a major global health problem. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including strains that are resistant to multiple drugs. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to have a low risk of inducing resistance in M. tuberculosis, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(1-benzoyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-8-21(24)26-20-14-16(3)23(19-12-11-15(2)13-18(19)20)22(25)17-9-6-5-7-10-17/h5-7,9-13,16,20H,4,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRJLNYRUYCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-quinolin-4-yl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
methyl]amine](/img/structure/B5204676.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)


![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)